2-(4-chlorophenoxy)-N-[5-(4-fluorophenyl)-1,2,4-oxadiazol-3-yl]acetamide
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Overview
Description
2-(4-chlorophenoxy)-N-[5-(4-fluorophenyl)-1,2,4-oxadiazol-3-yl]acetamide is a synthetic organic compound that has garnered interest in various fields of scientific research due to its unique chemical structure and potential applications. This compound features a combination of chlorophenoxy and fluorophenyl groups linked through an oxadiazole ring, making it a subject of study for its chemical reactivity and biological activity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-chlorophenoxy)-N-[5-(4-fluorophenyl)-1,2,4-oxadiazol-3-yl]acetamide typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:
Formation of 4-chlorophenoxyacetic acid: This can be achieved by reacting 4-chlorophenol with chloroacetic acid in the presence of a base.
Synthesis of 5-(4-fluorophenyl)-1,2,4-oxadiazole: This involves the cyclization of 4-fluorobenzohydrazide with a suitable carboxylic acid derivative under dehydrating conditions.
Coupling Reaction: The final step involves coupling the 4-chlorophenoxyacetic acid with the 5-(4-fluorophenyl)-1,2,4-oxadiazole using a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) to form the desired acetamide.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process optimization to scale up the production efficiently.
Chemical Reactions Analysis
Types of Reactions
2-(4-chlorophenoxy)-N-[5-(4-fluorophenyl)-1,2,4-oxadiazol-3-yl]acetamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride (LiAlH4) to yield reduced derivatives.
Substitution: The chlorophenoxy and fluorophenyl groups can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide (NaOH).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
2-(4-chlorophenoxy)-N-[5-(4-fluorophenyl)-1,2,4-oxadiazol-3-yl]acetamide has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic transformations.
Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as an intermediate in the synthesis of agrochemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of 2-(4-chlorophenoxy)-N-[5-(4-fluorophenyl)-1,2,4-oxadiazol-3-yl]acetamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, leading to the modulation of biochemical pathways. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties.
Comparison with Similar Compounds
Similar Compounds
2-(4-chlorophenoxy)-1-(3-pyridyl)ethan-1-ol: This compound has similar structural features but differs in the presence of a pyridyl group instead of the oxadiazole ring.
6-(2-chlorophenoxy)-5-fluoro-4(3H)-pyrimidinone: Another compound with a chlorophenoxy group and fluorine substitution, but with a pyrimidinone core.
Uniqueness
2-(4-chlorophenoxy)-N-[5-(4-fluorophenyl)-1,2,4-oxadiazol-3-yl]acetamide is unique due to the presence of both chlorophenoxy and fluorophenyl groups linked through an oxadiazole ring. This unique structure imparts distinct chemical reactivity and biological activity, making it a valuable compound for various research applications.
Properties
Molecular Formula |
C16H11ClFN3O3 |
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Molecular Weight |
347.73 g/mol |
IUPAC Name |
2-(4-chlorophenoxy)-N-[5-(4-fluorophenyl)-1,2,4-oxadiazol-3-yl]acetamide |
InChI |
InChI=1S/C16H11ClFN3O3/c17-11-3-7-13(8-4-11)23-9-14(22)19-16-20-15(24-21-16)10-1-5-12(18)6-2-10/h1-8H,9H2,(H,19,21,22) |
InChI Key |
WZYLRCSXOHAWAZ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1C2=NC(=NO2)NC(=O)COC3=CC=C(C=C3)Cl)F |
Origin of Product |
United States |
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